2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
ZEABVCGXNXWYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) chloride or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, often using halogenating agents or organometallic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a bicyclic heterocyclic compound that has an imidazo[1,2-a]pyridine ring and a butanoic acid moiety. It is known for its structural features, which allow for diverse reactivity and use in medicinal chemistry and materials science. The compound is often found in its hydrochloride salt form to increase its stability and solubility in different solvents.
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride has diverse applications, including potential use in neurology and pharmacology.
- Antimicrobial and Anticancer Properties Research indicates that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride has significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound interacts with specific molecular targets, like enzymes or receptors, modulating their activity and leading to various biological effects.
- Interaction Studies Interaction studies have demonstrated that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride can bind to specific biological targets, influencing their activity and modulating neurotransmission dynamics within biological systems.
-
Inhibitory effect The potential inhibitory effect of compound 16 has been shown through the following assays :
a Midazolam is used as substrate
Assay 16 Plasma protein binding (%), human/mouse 99.89/99.64 CYP inhibition (% inhibition at 10 μM) CYP1A2 26.3 CYP2C9 32.2 CYP2C19 45.2 CYP2D6 16.4 CYP3A4 a 52.2 hERG IC 50 (μM) >10 Hepatocytes, % remaining at 2 hrs, starting concentration 1 μM 0.19 (human) Liver microsomes, % remaining after 1 hr, starting concentration 1 μM 1.51 (human, 60 mins), 0.15 (mouse, 60 mins) - Biological Activity Analogs of Imidazo[1,2-a]pyridine were tested for their cytotoxicity activity against human lung fibroblasts and primary mouse macrophages .
- Antikinetoplastid activity A library of imidazo[1,2-a]pyridine-appended chalcones were synthesized and characterized and screened for their antikinetoplastid activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense and Leishmania infantum .
- ** повлиять на Rab11A, Rap1A/Rap1B, и Ras prenylation** Inhibition of geranylgeranylation is known to reduce cell viability. Therefore, 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates generated in this work were initially screened using the human cervical carcinoma HeLa cell line by PrestoBlue ® fluorescent viability assay .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
(a) Carboxylic Acid Derivatives
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic Acid Hydrate Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.22 g/mol Key Features: A three-carbon carboxylic acid chain, forming a hydrate. The shorter chain length compared to butanoic acid may reduce lipophilicity, impacting membrane permeability .
Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
- Examples :
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 80353-93-1)
- 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-93-2)
(b) Aryl-Substituted Derivatives
4-Imidazo(1,2-a)pyridin-2-yl-α-methylbenzeneacetic Acid (Miroprofen) Molecular Formula: C₁₆H₁₄N₂O₂ Molecular Weight: 266.32 g/mol Key Features: Incorporates a phenylpropionic acid moiety, resembling non-steroidal anti-inflammatory drugs (NSAIDs).
(c) Acetamide Derivatives
N-Substituted Imidazo[1,2-a]pyridine-2-acetamides
- Synthesis : Optimized via reactions of ethyl imidazo[1,2-a]pyridin-2-yl-acetate with amines, yielding high-purity products.
- Key Features : The acetamide group enhances solubility and provides a handle for further functionalization, making these derivatives suitable for medicinal chemistry optimization .
Comparative Data Table
Biological Activity
The compound 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid interacts with specific molecular targets, modulating their activity and leading to various biological effects. The compound's action may involve:
- Enzyme Inhibition : It can inhibit enzymes critical for various metabolic pathways.
- Receptor Modulation : The compound may bind to receptors that influence neurotransmission and other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the core structure significantly affect biological activity. For instance, substituents at specific positions on the imidazo ring can enhance or diminish activity against targets such as Mycobacterium tuberculosis (M. tuberculosis) .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid | Pyrimidine ring | Altered reactivity and potential antimicrobial properties |
| 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid | Methyl group on propanoic acid | Enhanced sterics and possible increased biological activity |
| 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid | Shorter carbon chain | Variations in solubility and reactivity |
This table illustrates the unique aspects of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid compared to its analogs, emphasizing its distinct structural features that confer specific biological activities .
Antimicrobial Properties
Research has demonstrated that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains of tuberculosis. The mechanism involves targeting the cytochrome bc1 complex in M. tuberculosis, which is crucial for ATP synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation. For example, it has shown promising results against A431 cells (human epidermoid carcinoma) with IC50 values comparable to established chemotherapeutics .
Pharmacokinetic Properties
Pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid. These studies indicate favorable properties such as high plasma protein binding and moderate metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
